An In-depth Technical Guide to 2-Ethenyl-3,5-dimethylpyrazine: Properties, Synthesis, and Medicinal Potential
An In-depth Technical Guide to 2-Ethenyl-3,5-dimethylpyrazine: Properties, Synthesis, and Medicinal Potential
Abstract
2-Ethenyl-3,5-dimethylpyrazine, also known as 3,5-dimethyl-2-vinylpyrazine, is a substituted pyrazine notable for its potent sensory characteristics and its place within a class of heterocycles of immense interest to the pharmaceutical industry. While primarily recognized as a powerful aroma compound found in roasted foods, the pyrazine core structure is a well-established "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive technical overview of the molecule's known chemical properties, synthesis pathways, and predicted reactivity. It further explores the broader therapeutic potential of the pyrazine scaffold, offering insights for researchers, scientists, and drug development professionals on the utility of such compounds as building blocks for novel therapeutic agents.
PART 1: Molecular Identity and Physicochemical Properties
2-Ethenyl-3,5-dimethylpyrazine is an aromatic heterocycle. The structure consists of a central pyrazine ring substituted with methyl groups at positions 3 and 5, and an ethenyl (vinyl) group at position 2. This combination of an electron-deficient aromatic system and a reactive alkene functional group defines its chemical character.
| Property | Value / Description | Source(s) |
| IUPAC Name | 2-ethenyl-3,5-dimethylpyrazine | [1] |
| Synonyms | 3,5-Dimethyl-2-vinylpyrazine | [1] |
| CAS Number | 157615-33-3 | [1] |
| Molecular Formula | C₈H₁₀N₂ | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | Earthy, musty, nutty aroma | [1][2] |
| Boiling Point | Data not available. For comparison, the related compound 2-ethyl -3,5-dimethylpyrazine has a boiling point of 180-181 °C. | [3] |
| Density | Data not available. For comparison, the related compound 2-ethyl -3,5-dimethylpyrazine has a density of ~0.965 g/mL at 25 °C. | [3] |
PART 2: Synthesis and Characterization
The synthesis of 2-ethenyl-3,5-dimethylpyrazine can be approached through several strategic routes. The choice of pathway depends on factors such as starting material availability, desired yield, and scalability. Two key methodologies are highlighted below.
2.1 Synthesis via Retro-Diels-Alder Reaction
A notable and elegant synthesis involves a retro-Diels-Alder reaction as the final key step to install the ethenyl group. This method leverages a protected form of the vinyl group within a bicyclic framework, which is released under thermal conditions.
Causality of Experimental Design: This multi-step approach is strategically sound because it avoids direct handling of potentially unstable or polymerizable vinyl-substituted pyrazine precursors until the final step. The Diels-Alder adduct serves as a stable carrier for the vinyl group, which is unmasked in a clean, thermally-induced cycloreversion that yields the target molecule and a volatile byproduct (cyclopentadiene).
Experimental Protocol (Illustrative):
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Cyclocondensation: React 1-[bicyclo[2.2.1]hept-5-en-2-yl]-1,2-propanedione with 1,2-propanediamine. This step forms the initial dihydropyrazine ring.
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Aromatization: The resulting 5,6-dihydropyrazine intermediate is aromatized to the stable pyrazine core. This is typically achieved through oxidation.
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Retro-Diels-Alder Reaction: The aromatized bicyclic precursor is subjected to high temperature in a suitable apparatus. The molecule fragments, releasing the desired 2-ethenyl-3,5-dimethylpyrazine and cyclopentadiene.
Caption: Synthesis workflow via the Retro-Diels-Alder strategy.
2.2 Synthesis via Palladium-Catalyzed Cross-Coupling
A more modern and modular approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method is highly versatile for creating C-C bonds.
Causality of Experimental Design: Cross-coupling reactions are powerful because they allow for the direct connection of two molecular fragments. In this case, a readily available halogenated pyrazine is coupled with a vinyl-containing organoboron reagent. The palladium catalyst is essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the desired product.
Experimental Protocol (Illustrative):
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Reaction Setup: To a solution of 2-chloro-3,5-dimethylpyrazine in a suitable solvent (e.g., ethanol), add potassium vinyltrifluoroborate and a base (e.g., triethylamine).
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Catalyst Addition: Add a palladium catalyst, such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)).
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Reaction: Heat the mixture under reflux for several hours until the starting material is consumed, as monitored by an appropriate technique like TLC or GC.
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Workup and Purification: After cooling, the reaction mixture is concentrated and purified, typically by column chromatography, to isolate the 2-ethenyl-3,5-dimethylpyrazine.[2]
2.3 Analytical Characterization
The identity and purity of 2-ethenyl-3,5-dimethylpyrazine are confirmed using standard analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine purity and confirm molecular weight (m/z = 134). The fragmentation pattern would be expected to show loss of methyl groups and potentially fragments related to the vinyl substituent.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The ¹H NMR spectrum is particularly diagnostic, showing characteristic signals for the vinyl protons (typically in the 5-7 ppm range with distinct splitting patterns) and the methyl and aromatic protons.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups, such as C=C stretching for the vinyl group and C=N stretching for the pyrazine ring.
PART 3: Predicted Chemical Reactivity
Specific reactivity studies on 2-ethenyl-3,5-dimethylpyrazine are not extensively documented. However, its reactivity can be predicted based on the constituent functional groups: the pyrazine ring and the ethenyl substituent.
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Reactivity of the Ethenyl Group: The vinyl group is expected to undergo typical alkene reactions.
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Hydrogenation: The double bond can be reduced to an ethyl group using catalysts like palladium on carbon (Pd/C) with hydrogen gas, yielding 2-ethyl-3,5-dimethylpyrazine.
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Electrophilic Addition: Reactions with electrophiles like halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) are possible, though the electron-withdrawing nature of the pyrazine ring may deactivate the double bond compared to simple alkenes.
-
Polymerization: The vinyl group provides a handle for radical, cationic, or anionic polymerization to form polypyrazine materials.[5]
-
Cycloadditions: The ethenyl group can act as a dienophile in Diels-Alder reactions, although potentially requiring harsh conditions due to electronic deactivation.
-
-
Reactivity of the Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system.
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Electrophilic Aromatic Substitution: This is generally difficult due to the deactivating effect of the two nitrogen atoms. Harsh conditions are required.
-
Nucleophilic Aromatic Substitution: The ring is activated towards nucleophilic attack, particularly if a good leaving group (like a halogen) is present on the ring.
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N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides, which can alter the reactivity of the ring system.
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PART 4: Applications & Drug Development Potential
4.1 Established Role as an Aroma Compound
2-Ethenyl-3,5-dimethylpyrazine is a potent aroma-active compound. It has been identified as a key odorant in a variety of roasted and thermally processed foods, including coffee and peanuts.[1][2] Its characteristic earthy, nutty, and roasty notes make it a significant contributor to the overall flavor profile of these products.
4.2 The Pyrazine Scaffold in Medicinal Chemistry
For drug development professionals, the true value of this molecule lies in its core pyrazine scaffold. The pyrazine ring is considered a "privileged structure" in medicinal chemistry due to its unique properties and presence in numerous approved drugs.[6][7]
Key Attributes of the Pyrazine Scaffold:
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Hydrogen Bond Acceptor: The two nitrogen atoms can act as hydrogen bond acceptors, which is critical for binding to biological targets like enzyme active sites and receptors.[6]
-
Metabolic Stability: The aromatic pyrazine ring is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Versatile Substitution: The carbon atoms of the pyrazine ring can be functionalized, allowing for fine-tuning of a molecule's steric, electronic, and physicochemical properties to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.[8]
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Bioisostere: The pyrazine ring can serve as a bioisostere for other aromatic rings (like phenyl or pyridine), offering a way to modulate properties while maintaining a similar core shape.
Several successful drugs incorporate the pyrazine moiety, demonstrating its therapeutic utility across different disease areas.[7][9] Examples include:
-
Pyrazinamide: A frontline anti-tuberculosis drug.
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Bortezomib: A proteasome inhibitor used to treat multiple myeloma.[7]
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Amiloride: A potassium-sparing diuretic.
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